3-(4-Fluorophenyl)-2-propenamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H2,11,12)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUAPSQYVPLFAN-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127406-78-4 | |
| Record name | 3-(4-Fluorophenyl)-2-propenamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 4 Fluorophenyl 2 Propenamide and Its Derivatives
Established Synthetic Pathways for Propenamide Formation
The synthesis of propenamides, particularly those with α,β-unsaturation, relies on fundamental organic reactions that form either the carbon-carbon double bond or the amide linkage as key steps.
Condensation Reactions for α,β-Unsaturated Carbonyl Compounds
The formation of α,β-unsaturated carbonyl compounds is a cornerstone of organic synthesis, often serving as a precursor to the target propenamides. uobabylon.edu.iq The aldol (B89426) condensation is a primary method for creating α,β-unsaturated aldehydes and ketones. uobabylon.edu.iqlibretexts.org This reaction involves the dimerization of an aldehyde or ketone in the presence of a catalytic amount of acid or base. libretexts.org The resulting β-hydroxy carbonyl compound can then undergo dehydration, often promoted by heat, to yield the conjugated α,β-unsaturated system. libretexts.org The stability of this conjugated system makes the dehydration thermodynamically favorable. libretexts.org
Another relevant transformation is the Perkin condensation, which is utilized for the synthesis of unsaturated acids. uobabylon.edu.iq Additionally, the dehydrohalogenation of α-halo acids presents another route to these unsaturated systems. uobabylon.edu.iq The reactivity of these α,β-unsaturated carbonyl compounds is characterized by the electron-withdrawing nature of the carbonyl group, which deactivates the carbon-carbon double bond towards electrophilic attack but activates it for nucleophilic addition. uobabylon.edu.iq
Acylation Strategies in Amide Bond Formation
The formation of the amide bond is a critical step in the synthesis of propenamides. A common and effective method involves the acylation of an amine with an appropriate acid chloride. For instance, the synthesis of amides can be achieved by reacting an acid chloride with a solution of an amine and triethylamine (B128534) in a suitable solvent like benzene, followed by refluxing. bohrium.com This approach is versatile and can be adapted for the synthesis of a variety of substituted amides.
A specific example is the synthesis of 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides, a class of histone deacetylase inhibitors. nih.gov These compounds are prepared as novel HDAC inhibitors and have been evaluated for their biological activities. nih.gov
Multi-Step Approaches to N-Substituted Fluorophenyl Propenamides
The synthesis of N-substituted fluorophenyl propenamides often involves multi-step sequences that allow for the introduction of various functional groups. One approach involves the synthesis of a 3-(4-fluorophenyl)-3-(furan-2-yl)propionyl chloride intermediate, which can then be subjected to further transformations to yield the desired amide derivatives. researchgate.net
Another strategy focuses on the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives through the hydroarylation of the carbon-carbon double bond of 3-(furan-2-yl)propenoic acids or their esters with arenes in the presence of a Brønsted superacid like triflic acid (TfOH). nih.gov The resulting carboxylic acids can then be converted to the corresponding amides.
Furthermore, the synthesis of N-substituted benzamide (B126) derivatives has been explored, providing insights into structure-activity relationships for potential therapeutic agents. nih.govresearchgate.net These syntheses often involve the coupling of a substituted benzoic acid or its activated derivative with an appropriate amine.
Advanced Synthetic Techniques and Optimization
To improve the efficiency, selectivity, and environmental footprint of propenamide synthesis, advanced catalytic methods and rigorous optimization of reaction conditions are employed.
Catalytic Methods in Fluorophenyl Propenamide Synthesis
Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and enhanced selectivity. For instance, the synthesis of propargylamines, which can be precursors or structurally related to propenamides, has been achieved using heterogeneous catalysts like Pd-Cu nanowires under solvent-free conditions. researchgate.net These catalysts demonstrate good functional group tolerance, including for C-F bonds. researchgate.net Another example is the use of silica-supported copper catalysts for the three-component Mannich coupling of an aldehyde, a terminal alkyne, and an amine under solvent-free conditions. semanticscholar.org
In the context of fluorination, silver-catalyzed decarboxylative fluorination of malonic acid derivatives using Selectfluor has been reported for the synthesis of α-fluorocarboxylic acids and gem-difluoroalkanes. mdpi.com Bismuth(III)-catalyzed processes have also been developed for the synthesis of (hetero)aryl sulfonyl fluorides from boronic acids. mdpi.com
The following table provides examples of catalytic systems used in related syntheses:
| Catalyst System | Reactants | Product Type | Reference |
| Pd-Cu Nanowires | Aldehydes, Alkynes, Amines | Propargylamines | researchgate.net |
| Silica-supported Copper | Aldehydes, Terminal Alkynes, Amines | Propargylamines | semanticscholar.org |
| AgNO₃ / Selectfluor | Malonic Acid Derivatives | α-Fluorocarboxylic Acids / gem-Difluoroalkanes | mdpi.com |
| Bi(III) | (Hetero)aryl Boronic Acids | (Hetero)aryl Sulfonyl Fluorides | mdpi.com |
Reaction Conditions Optimization (e.g., Solvent Effects, Temperature Control, Catalyst Selection)
The optimization of reaction conditions is critical for maximizing yield and purity while minimizing reaction times and by-product formation. This can involve a systematic evaluation of solvents, temperature, and catalyst choice. nih.gov For example, the synthesis of propargylamines using a ZnCl₂-loaded TiO₂ nanoparticle catalyst was optimized by performing the reaction at 100 °C under solvent-free conditions. semanticscholar.org
The development of a catalytic asymmetric synthesis of trifluoromethylated phthalides involved screening various chiral tertiary amines as catalysts and optimizing conditions such as temperature. beilstein-journals.org It was found that using ethyl 2-formylbenzoate (B1231588) instead of 2-cyanobenzaldehyde (B126161) improved the enantioselectivity. beilstein-journals.org
The following table summarizes key parameters often optimized in synthetic procedures:
| Parameter | Importance | Example | Reference |
| Solvent | Can influence reaction rates, selectivity, and solubility of reactants and catalysts. | Solvent-free conditions are often explored for greener and more efficient syntheses. | researchgate.netsemanticscholar.org |
| Temperature | Affects reaction kinetics and can influence product distribution and enantioselectivity. | Lowering the reaction temperature can improve enantiomeric excess in asymmetric catalysis. | beilstein-journals.org |
| Catalyst Selection | The choice of catalyst is crucial for reaction efficiency, selectivity, and functional group tolerance. | Screening different catalysts can lead to significant improvements in yield and reaction time. | researchgate.netbeilstein-journals.org |
Industrial Production Methodologies
While specific, proprietary industrial processes for the large-scale synthesis of 3-(4-Fluorophenyl)-2-propenamide are not publicly detailed, the principles of its production can be inferred from established chemical manufacturing practices for similar compounds, such as cinnamic acid and its derivatives. The overarching goals in industrial synthesis are to achieve high yields, purity, and cost-effectiveness, often through streamlined, multi-step processes.
Key principles for large-scale production would likely involve:
Starting Material Accessibility: The synthesis would commence with readily available and economically viable starting materials. For instance, the synthesis of the precursor, 4-fluorocinnamic acid, can be achieved through various well-known reactions like the Perkin reaction, Claisen condensation, or Heck reaction, starting from aromatic aldehydes and aliphatic carboxylic acids or their anhydrides. mdpi.com
Process Optimization: Reaction conditions are meticulously optimized for large-scale reactors. This includes factors like temperature, pressure, reaction time, and the use of catalysts to maximize product output and minimize energy consumption. Continuous flow chemistry, which allows for the uninterrupted production of the target compound, is an increasingly adopted strategy for its efficiency and safety. beilstein-journals.org
Amidation Strategies: The conversion of the carboxylic acid (or its activated form) to the amide is a critical step. Industrial methods often employ activating agents to facilitate this transformation. Common reagents include thionyl chloride or phosphorus trichloride (B1173362) to form the acid chloride, which then readily reacts with ammonia (B1221849) or an appropriate amine. beilstein-journals.org Alternative, more "green" approaches might utilize coupling agents that generate minimal waste products.
Purification and Isolation: Post-synthesis, the crude product undergoes purification to meet stringent quality standards. This typically involves techniques like crystallization, filtration, and drying. The choice of solvent and crystallization conditions is crucial for obtaining a product with the desired purity and physical form.
Derivatization Strategies for Structural Diversification
The core structure of this compound offers multiple sites for chemical modification, enabling the creation of a diverse library of derivatives. These modifications are instrumental in fine-tuning the compound's properties for various applications.
Functionalization at the Amide Nitrogen
The amide nitrogen atom is a key site for derivatization. spectroscopyonline.com The hydrogen atoms on the amide can be substituted with a wide array of functional groups, significantly altering the molecule's characteristics.
Alkylation and Arylation: Introducing alkyl or aryl groups at the amide nitrogen can impact the compound's lipophilicity and steric profile. For example, N-phenyl cinnamamide (B152044) derivatives have been synthesized by reacting cinnamoyl chloride with various substituted anilines. nih.govnih.gov This approach allows for the systematic investigation of electronic effects on the molecule's activity.
Introduction of Complex Moieties: More complex groups can also be attached to the amide nitrogen. This can involve the use of coupling reactions to link the propenamide scaffold to other pharmacologically relevant molecules or fragments. nih.govfrontiersin.org
| Starting Material | Reagent | Resulting Derivative Class | Reference |
| Cinnamoyl chloride | Substituted anilines | N-Aryl cinnamamides | nih.govnih.gov |
| Tertiary amides | Sulfonyl azides | N-Sulfonylformamidines | nih.gov |
Modifications of the Phenyl and Propenyl Moieties
The 4-fluorophenyl ring and the propenyl linker are also amenable to a variety of chemical transformations. researchgate.netnih.gov
Phenyl Ring Substitution: The fluorine atom on the phenyl ring can be replaced with other substituents, or additional groups can be introduced onto the ring. These modifications can influence the electronic properties of the entire molecule. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the reactivity of the propenyl group.
Propenyl Group Modification: The double bond of the propenyl group is a site for addition reactions. For example, hydroarylation of the carbon-carbon double bond of 3-(furan-2-yl)propenoic acids has been used to synthesize 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com Furthermore, the double bond can be reduced to a single bond, creating a more flexible carbon chain.
Incorporation of Heterocyclic Units into the Scaffold
The introduction of heterocyclic rings is a widely used strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties. nih.govbham.ac.ukescholarship.org
Heterocycles Attached to the Phenyl Ring or Amide Nitrogen: Heterocyclic moieties can be appended to either the phenyl ring or the amide nitrogen. For example, derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized with arylpiperazinylalkyl chains. nih.gov
Formation of Fused Ring Systems: More complex heterocyclic systems can be constructed by reacting the propenamide scaffold with appropriate reagents. For example, pyridopyrimidine skeletons can be formed through cyclization reactions. nih.gov
| Modification Strategy | Example Derivative Class | Reference |
| Appending heterocycles | Arylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | nih.gov |
| Replacing the phenyl ring | 3-(Furan-2-yl)-2-propenamide derivatives | sigmaaldrich.com |
| Forming fused systems | Pyrido[2,3-d]pyrimidine derivatives | nih.gov |
Introduction of Complex Ring Systems (e.g., Spirocycles, Imidazolidinones) via Derivatization
To explore a wider chemical space, more complex, three-dimensional ring systems can be introduced into the this compound scaffold.
Spirocycles: Spirocyclic compounds, which contain two rings sharing a single atom, can be synthesized from propenamide derivatives. The synthesis of spiro frontiersin.orgnih.govdecane derivatives, for example, often involves multi-step sequences starting from cyclic ketones. nih.gov The unique three-dimensional structure of spirocycles can lead to novel biological activities.
Imidazolidinones: Imidazolidinone rings can be formed through condensation reactions. For instance, the reaction of an oxazolone (B7731731) with an amino compound can lead to the formation of an imidazolone (B8795221) derivative. nih.gov This class of compounds has been investigated for various biological properties.
The derivatization of the this compound core structure is a versatile approach to generate a vast array of novel compounds with diverse chemical and physical properties, paving the way for the discovery of new applications.
Spectroscopic and Advanced Structural Elucidation Techniques
High-Resolution Spectroscopic Characterization
High-resolution spectroscopic techniques are fundamental in confirming the identity and elucidating the structural features of 3-(4-Fluorophenyl)-2-propenamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Confirmation and Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: In the proton NMR spectrum of a related compound, propanamide, the protons of the methyl (CH₃) group typically appear as a triplet, while the methylene (B1212753) (CH₂) protons resonate as a quartet. docbrown.info The protons of the amide (NH₂) group often present as a broad singlet. docbrown.info For this compound, the aromatic protons on the fluorophenyl ring would exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The vinylic protons (C=CH) would also show characteristic splitting, providing information about their geometric arrangement (E/Z isomerism).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. libretexts.orgdocbrown.info The chemical shifts in ¹³C NMR are influenced by the electronegativity of neighboring atoms. libretexts.org For instance, carbons bonded to electronegative atoms like fluorine or oxygen will be shifted downfield (to a higher ppm value). libretexts.orgwisc.edu In this compound, one would expect distinct signals for the carbonyl carbon of the amide group (typically in the 165-180 ppm region), the vinylic carbons, and the carbons of the fluorophenyl ring. libretexts.orgwisc.edu The carbon directly bonded to the fluorine atom would show a characteristic large coupling constant (¹JCF).
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the complete molecular structure. harvard.eduwestmont.edu COSY experiments reveal proton-proton correlations, helping to identify adjacent protons, such as those in the vinyl group and their coupling to the aromatic ring protons. harvard.eduwestmont.edu HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom. nih.gov
A representative, though not identical, ¹³C NMR spectrum is available for N-(4-Fluorophenyl)-3-phenyl-2-propenamide. spectrabase.com
Table 1: Representative ¹³C NMR Chemical Shift Data
| Functional Group | Typical Chemical Shift Range (ppm) |
|---|---|
| Carbonyl (Amide) | 165-180 libretexts.orgwisc.edu |
| Aromatic C-F | ~160 (with large ¹JCF coupling) |
| Aromatic C-H | 115-140 |
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy probes the molecular vibrations and is excellent for identifying functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibrations of the primary amide typically appear as two bands in the range of 3200-3400 cm⁻¹. ucalgary.ca The C=O stretching vibration of the amide (Amide I band) is a strong absorption usually found around 1650 cm⁻¹. ucalgary.ca The C=C stretching of the propenyl group and the aromatic ring would appear in the 1600-1450 cm⁻¹ region. The C-F stretch of the fluorophenyl group gives a strong band typically in the 1250-1000 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bond and the aromatic ring stretches generally give strong Raman signals. The symmetric vibrations of the molecule are often more intense in the Raman spectrum compared to the IR spectrum.
For comparison, the IR spectrum of the parent compound, 2-propenamide, is available in the NIST Chemistry WebBook. nist.gov The IR spectra of related fluorinated compounds have also been studied. researchgate.netcapes.gov.br
Table 2: Key IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| Amide N-H | Asymmetric & Symmetric Stretch | 3200-3400 ucalgary.ca |
| Amide C=O | Stretch (Amide I) | ~1650 ucalgary.ca |
| Alkene C=C | Stretch | 1620-1680 |
| Aromatic C=C | Stretch | 1450-1600 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation patterns of a molecule, which can help confirm its structure. For this compound (C₉H₈FNO), the exact mass is 165.058992108 u.
In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 165. The fragmentation pattern would likely involve the loss of small molecules or radicals. For amides, a characteristic fragmentation is the McLafferty rearrangement. libretexts.org The presence of the fluorophenyl group would lead to characteristic fragments, such as the fluorotropylium ion. The study of mass spectra of fluorocarbons shows that they exhibit very different fragmentation patterns compared to their hydrocarbon analogs. nist.gov
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Identity of Fragment |
|---|---|
| 165 | [M]⁺ |
| 149 | [M - NH₂]⁺ |
| 120 | [C₇H₄F]⁺ (Fluorotropylium ion) |
Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems, which act as chromophores. The this compound molecule contains a conjugated system extending from the phenyl ring through the double bond to the carbonyl group. This extended π-system is expected to absorb UV light in the 250-350 nm range. The position and intensity of the absorption maximum (λ_max) are sensitive to the extent of conjugation and the presence of substituents. The fluorine atom on the phenyl ring may cause a slight shift in the λ_max compared to the unsubstituted cinnamamide (B152044). The UV-Vis spectra of related compounds have been investigated. researchgate.net
Crystallographic Analysis for Three-Dimensional Structure
Crystallographic techniques provide the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.
Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Crystal Packing
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Cinnamamide |
| Propanamide |
| N-(4-Fluorophenyl)-3-phenyl-2-propenamide |
Surface-Sensitive Spectroscopic Techniques for Thin Films and Interfaces
X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS)
XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), provides quantitative elemental and chemical state information from the top 5-10 nanometers of a material's surface. researchgate.netresearchgate.net The technique involves irradiating the sample with monochromatic X-rays, which causes the emission of core-level electrons. researchgate.net The kinetic energy of these photoelectrons is measured, and their binding energy is calculated. This binding energy is characteristic of the element and its chemical environment, allowing for detailed chemical state analysis. eag.com
For this compound, an XPS survey scan would be expected to show peaks for Carbon (C 1s), Nitrogen (N 1s), Oxygen (O 1s), and Fluorine (F 1s), confirming the presence of these elements in the molecule. High-resolution spectra of each of these peaks would provide insight into the specific bonding environments.
Expected XPS Data for this compound:
The binding energies of the core electrons are influenced by the electronegativity of the neighboring atoms. For instance, a carbon atom bonded to a more electronegative atom like oxygen or fluorine will exhibit a higher binding energy (a chemical shift to a higher value) compared to a carbon atom in a hydrocarbon environment. eag.com
Table 1: Predicted High-Resolution XPS C 1s Peak Assignments for this compound
| Functional Group | Expected Binding Energy (eV) | Rationale |
| C-C/C-H (Aromatic and Alkene) | ~284.8 | Reference binding energy for adventitious carbon and non-heteroatom bonded carbons in the phenyl ring and propenamide backbone. xpsfitting.com |
| C-N (Amide) | ~286.0 - 286.5 | The carbon atom is bonded to a nitrogen atom, which is more electronegative than carbon, causing a positive chemical shift. eag.comresearchgate.net |
| C-F (Aromatic) | ~287.0 - 288.0 | The highly electronegative fluorine atom strongly withdraws electron density, leading to a significant positive chemical shift for the bonded carbon. eag.com |
| C=O (Amide) | ~288.0 - 289.0 | The carbon atom in the carbonyl group is double-bonded to oxygen, a highly electronegative element, resulting in a substantial positive chemical shift. researchgate.netnih.gov |
Note: These are predicted values and can vary slightly based on the specific chemical environment and instrument calibration.
Table 2: Predicted High-Resolution XPS N 1s, O 1s, and F 1s Peak Assignments for this compound
| Element (Core Level) | Functional Group | Expected Binding Energy (eV) | Rationale |
| N 1s | Amide (-NH2) | ~399.0 - 400.5 | Typical binding energy range for nitrogen in an amide functional group. researchgate.netnih.gov |
| O 1s | Carbonyl (C=O) | ~531.0 - 532.5 | Characteristic binding energy for oxygen in a carbonyl group, influenced by the amide resonance structure. researchgate.netxpsfitting.com |
| F 1s | Fluoroaromatic (C-F) | ~688.0 - 689.0 | The fluorine atom bonded to the aromatic ring will have a characteristic high binding energy. |
High-resolution spectra would be curve-fitted to deconvolve the overlapping peaks within the C 1s signal, allowing for the quantification of the different types of carbon atoms present in the molecule. researchgate.net
Energy-Dispersive X-ray Spectroscopy (EDS)
EDS is an analytical technique often coupled with scanning electron microscopy (SEM) that provides elemental analysis of a sample. muanalysis.com An electron beam is focused on the sample, causing the emission of characteristic X-rays from the elements present. The energy of these X-rays is unique to each element, allowing for their identification. muanalysis.com
An EDS analysis of a this compound sample would be expected to generate a spectrum with peaks corresponding to Carbon (C), Nitrogen (N), Oxygen (O), and Fluorine (F). This provides a qualitative and semi-quantitative elemental composition of the analyzed area.
Table 3: Expected Elemental Peaks in EDS Analysis of this compound
| Element | Characteristic X-ray Line | Expected Energy (keV) |
| Carbon | Kα | 0.277 |
| Nitrogen | Kα | 0.392 |
| Oxygen | Kα | 0.525 |
| Fluorine | Kα | 0.677 |
It is important to note that EDS is generally not used for determining chemical bonding information. muanalysis.com Furthermore, the analysis of light elements like fluorine can sometimes be challenging due to lower X-ray yields and potential for signal overlap with other elements. acs.orgresearchgate.net The mobility of fluorine under electron beam irradiation can also pose a challenge in obtaining accurate spatial distributions in fluorinated organic compounds. acs.org
Mechanistic Investigations of Chemical Reactivity
Reaction Mechanisms of the α,β-Unsaturated Amide Moiety
The defining feature of 3-(4-Fluorophenyl)-2-propenamide is the conjugated system formed by the carbon-carbon double bond and the amide carbonyl group. This arrangement allows for characteristic reactions at multiple sites.
The α,β-unsaturated amide system of this compound makes it an excellent Michael acceptor. In a Michael reaction, a nucleophile (the Michael donor) adds to the β-carbon of the conjugated system in a process known as 1,4-conjugate addition. mdpi.com This reaction is highly valuable for forming carbon-carbon or carbon-heteroatom bonds in an atom-economical manner. researchgate.net
The general mechanism proceeds in three steps:
Formation of the Nucleophile: A base abstracts a proton from the Michael donor (e.g., a compound with active methylene (B1212753) or a heteroatom nucleophile) to form a stabilized enolate or related nucleophile. youtube.com
Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of the this compound. The electron density is pushed through the double bond onto the carbonyl oxygen, forming an enolate intermediate. youtube.com
Protonation: The enolate intermediate is protonated, typically by the conjugate acid of the base used or a proton source added during workup, to yield the final 1,4-adduct. youtube.com
The α,β-unsaturated amide is a competent Michael acceptor, and a wide range of nucleophiles can be employed in this reaction. rsc.org Asymmetric variants of the Michael addition, often utilizing chiral organocatalysts, can be used to synthesize enantiomerically enriched products. mdpi.combeilstein-journals.org For instance, chiral bifunctional catalysts bearing both a basic site (to deprotonate the donor) and a hydrogen-bond donor site (to activate the acceptor) are effective in controlling the stereochemistry of the addition. beilstein-journals.org
Table 1: Illustrative Michael Addition with this compound
| Michael Acceptor | Michael Donor (Example) | Catalyst/Conditions (Example) | Product Type |
|---|---|---|---|
| This compound | Diethyl malonate | Sodium ethoxide (NaOEt) in ethanol | 1,5-Dicarbonyl compound derivative |
| This compound | Thiophenol | Triethylamine (B128534) (Et₃N) | β-Thioether amide |
| This compound | Cyclohexanone | Chiral Proline derivative (organocatalyst) | Chiral γ-keto amide |
This table presents hypothetical but mechanistically plausible examples based on the known reactivity of α,β-unsaturated amides.
The double bond and the carbonyl group of this compound can be selectively or fully reduced depending on the reaction conditions and reagents employed.
Reduction of the Alkene: The carbon-carbon double bond can be readily reduced via catalytic hydrogenation. youtube.com This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). youtube.com The mechanism is understood to involve the adsorption of both the hydrogen and the alkene onto the surface of the metal catalyst. youtube.com This facilitates the transfer of two hydrogen atoms to the same face of the double bond, resulting in a syn-addition and the formation of 3-(4-Fluorophenyl)propanamide. youtube.comyoutube.com
Reduction of the Carbonyl Group: The amide carbonyl is significantly less reactive than a ketone or aldehyde carbonyl and requires powerful reducing agents for reduction. Complete reduction of the amide to an amine (e.g., to yield 3-(4-Fluorophenyl)prop-2-en-1-amine) typically requires strong hydride reagents like lithium aluminum hydride (LiAlH₄). This transformation is generally more challenging than the reduction of the alkene. Selective reduction of the carbonyl without affecting the double bond is difficult and often requires specialized reagents or protection-deprotection strategies. A conjugate reduction, where a hydride adds to the β-position, can also occur, leading to the saturated amide after protonation.
Table 2: Potential Reduction Products of this compound
| Reagent(s) | Group(s) Reduced | Typical Product |
|---|---|---|
| H₂, Pd/C | Alkene (C=C) | 3-(4-Fluorophenyl)propanamide |
| LiAlH₄ then H₂O | Carbonyl (C=O) and Alkene (C=C) | 3-(4-Fluorophenyl)propan-1-amine |
| NaBH₄, CeCl₃ (Luche reduction) | Carbonyl (C=O) - selective 1,2-reduction | 3-(4-Fluorophenyl)prop-2-en-1-ol (less likely for amides) |
Influence of Fluorine Substitution on Electronic Properties and Reactivity
The fluorine atom at the para-position of the phenyl ring significantly modulates the electronic character and, consequently, the chemical reactivity of the molecule.
Fluorine is the most electronegative element, and its primary influence on the aromatic ring is a strong electron-withdrawing inductive effect (-I). This effect is transmitted through the sigma bonds, pulling electron density away from the phenyl ring and, by extension, from the conjugated α,β-unsaturated system. This withdrawal of electron density makes the entire conjugated system more electron-poor, enhancing its electrophilic character. Specifically, the β-carbon becomes more electron-deficient and thus more susceptible to attack by nucleophiles in reactions like the Michael addition.
Conversely, fluorine, like other halogens, has lone pairs of electrons that can be donated into the aromatic π-system through a resonance effect (+R). For fluorine, this resonance effect is weak and is generally outweighed by its powerful inductive effect. The net result is that the para-fluoro substituent acts as a weak deactivator in electrophilic aromatic substitution but, more importantly for this molecule's reactivity, it enhances the electrophilicity of the conjugated alkene.
The electronic influence of the para-fluoro substituent can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for substituted aromatic compounds. wikipedia.orglibretexts.org The Hammett substituent constant (σ) for a para-fluoro group is +0.06. pitt.edu The positive value confirms that it is a net electron-withdrawing group, which accelerates reactions that are favored by a decrease in electron density at the reaction center.
For the Michael addition, the rate-determining step is often the nucleophilic attack on the β-carbon. The electron-withdrawing nature of the p-fluorophenyl group stabilizes the developing negative charge in the transition state of this step, thereby increasing the reaction rate compared to the non-fluorinated parent compound, cinnamamide (B152044).
Table 3: Hammett Substituent Constants (σp) for Various para-Substituents
| Substituent (R) in p-R-C₆H₄- | Hammett Constant (σp) pitt.edu | Electronic Effect | Expected Effect on Michael Addition Rate |
|---|---|---|---|
| -NO₂ | +0.78 | Strongly electron-withdrawing | Strong acceleration |
| -CN | +0.66 | Strongly electron-withdrawing | Strong acceleration |
| -F | +0.06 | Weakly electron-withdrawing | Mild acceleration |
| -H | 0.00 | Neutral (Reference) | Reference rate |
| -CH₃ | -0.17 | Weakly electron-donating | Mild deceleration |
| -OCH₃ | -0.27 | Moderately electron-donating | Moderate deceleration |
Role of Amide Functionality in Hydrogen Bonding and Reaction Pathways
The amide group (-CONH₂) is a crucial functional group that can participate in hydrogen bonding, acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the lone pairs on the carbonyl oxygen). youtube.comyoutube.com This capability profoundly influences the molecule's physical properties and its reactivity.
In the solid state, N-phenylcinnamamides are known to form extensive networks of intermolecular N-H···O hydrogen bonds, which dictate their crystal packing. acs.org In solution, these same interactions can occur with solvent molecules, reagents, or catalysts.
The hydrogen bonding capacity of the amide can direct reaction pathways:
Activation of the Electrophile: The carbonyl oxygen can act as a Lewis basic site, coordinating to a Lewis acid or a hydrogen-bond donor catalyst. This interaction polarizes the C=O bond and further increases the electrophilicity of the β-carbon, activating the molecule for nucleophilic attack. mdpi.com
Stabilization of Intermediates: The N-H protons can form hydrogen bonds with anionic intermediates or reagents, potentially stabilizing transition states and influencing the stereochemical outcome of a reaction.
Substrate Orientation: In enzyme-catalyzed or organocatalyzed reactions, specific hydrogen bonds between the amide group of the substrate and the catalyst's active site can lock the molecule into a specific conformation, leading to high levels of stereoselectivity. nih.gov
The ability of the amide to engage in these non-covalent interactions is fundamental to controlling its reactivity, particularly in complex and stereoselective transformations. rsc.org
Structure Activity Relationship Sar Studies
Impact of 4-Fluorophenyl Substitution on Molecular Recognition
The presence and position of the fluorine atom on the phenyl ring are critical determinants of the molecule's biological activity. This is due to fluorine's unique electronic properties and its size, which allows it to mimic a hydrogen atom in some contexts while exerting powerful electronic effects.
Positional Isomerism and Stereochemical Influence of the Fluorine Atom
The location of the fluorine atom on the phenyl ring significantly alters the electronic distribution of the molecule, which in turn affects its binding affinity to biological targets. While specific SAR studies on 3-(4-Fluorophenyl)-2-propenamide isomers are not detailed in the provided results, the general principles of medicinal chemistry suggest that moving the fluorine to the ortho or meta positions would change the molecule's dipole moment and its ability to form key interactions within a receptor's binding pocket.
Stereochemistry also plays a pivotal role. The spatial arrangement of the fluorine atom can influence how the molecule fits into a binding site. For a molecule to be biologically active, it often needs to adopt a specific three-dimensional conformation to interact effectively with its target. The fluorine atom, although small, can create subtle steric hindrances or favorable interactions that either enhance or diminish this fit.
Fluorine's Contribution to Lipophilicity and Hydrogen Bonding Capacity in Biological Systems
Fluorine is the most electronegative element, and its introduction into a molecule can have profound effects on its physicochemical properties. tandfonline.com Substituting a hydrogen atom with a fluorine atom generally increases the lipophilicity of the molecule. benthamscience.comnih.gov This enhanced lipophilicity can improve the molecule's ability to cross cell membranes, a critical factor for a drug's bioavailability. nih.gov The increased hydrophobicity can also strengthen the interaction between the drug molecule and hydrophobic pockets within a protein target. benthamscience.comnih.gov
| Property | Contribution of Fluorine | Impact on Biological Systems |
| Lipophilicity | Increases lipophilicity when substituting hydrogen. benthamscience.comnih.gov | Enhances membrane permeability and hydrophobic interactions with targets. nih.gov |
| Hydrogen Bonding | Weak hydrogen bond acceptor. nih.gov | Indirectly influences the H-bonding capacity of other functional groups through electronic effects. tandfonline.com |
| Steric Profile | Minimal steric hindrance due to its small size, similar to hydrogen. tandfonline.combenthamscience.com | Allows for substitution without significantly altering the molecule's overall shape. tandfonline.com |
Propenamide Backbone and Amide Nitrogen Modifications
The propenamide backbone is a key structural feature that provides a rigid framework for the molecule and presents the amide group for potential interactions. Modifications to this backbone and the amide nitrogen can significantly impact the compound's bioactivity.
Substituent Effects on Bioactivity and Target Affinity
The introduction of various substituents on the propenamide backbone can alter the molecule's electronic properties, conformation, and steric profile, thereby influencing its interaction with biological targets. For instance, adding bulky groups could sterically hinder the molecule from fitting into a binding site, while adding electron-donating or electron-withdrawing groups could modulate the reactivity of the propenamide system.
Similarly, substitutions on the amide nitrogen (N-alkylation or N-arylation) can have a profound effect on activity. These modifications can alter the hydrogen-bonding capability of the amide group, influence the molecule's conformation, and change its lipophilicity. In the broader context of drug design, amide groups are often crucial for binding to protein targets through hydrogen bonds.
Chiral Center Contributions to Pharmacological Specificity and Potency
If a chiral center is introduced into the this compound structure, it can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different pharmacological properties. nih.gov Biological systems, such as enzymes and receptors, are chiral themselves and can differentiate between stereoisomers. nih.gov This often results in one isomer having significantly higher potency or a different pharmacological profile than the other(s). nih.gov
The absolute configuration of a chiral center dictates the precise three-dimensional arrangement of the substituents, which is critical for optimal interaction with a specific binding site. Therefore, controlling the stereochemistry is a key aspect of designing potent and selective drugs. nih.gov
Role of Ancillary Moieties and Conformational Flexibility
Conformational flexibility refers to the ability of a molecule to adopt different shapes or conformations. While a certain degree of flexibility is necessary for a molecule to adapt to its binding site, excessive flexibility can be detrimental. A more rigid molecule often has a higher affinity for its target because it does not need to expend as much energy to adopt the correct binding conformation. Structure-activity relationship studies often aim to find a balance between the flexibility needed for binding and the rigidity required for high affinity. For instance, reducing the conformational flexibility of a molecule can sometimes lead to an increase in potency by locking it into a more active conformation. polyu.edu.hk
Heterocyclic Ring Inclusion and its Modulation of Biological Activity
The introduction of heterocyclic rings into molecules related to this compound can significantly modulate their biological activity. This is often attributed to the ability of heteroatoms (like nitrogen, oxygen, or sulfur) to form hydrogen bonds, alter electronic properties, and impose conformational constraints on the molecule, thereby influencing its binding affinity to biological targets.
Research into cinnamamide (B152044) derivatives has demonstrated the impact of heterocyclic moieties on their biological profiles. For instance, in a series of cinnamic acid derivatives and their heteroaromatic ring analogues evaluated for acaricidal activity, the replacement of the phenyl group with α-pyridyl or α-furanyl rings led to a significant increase in activity. nih.gov This suggests that the introduction of these specific heterocycles enhances the interaction with the target site in the mite, Psoroptes cuniculi. nih.gov
Similarly, studies on other related structures have highlighted the importance of heterocyclic substituents. In a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, hydrazones containing heterocyclic substituents, such as furan, thiophene, or pyridine, exhibited the most potent and broad-spectrum antimicrobial activity. nih.gov These compounds were effective against multidrug-resistant bacteria and Candida species, indicating that the heterocyclic rings are crucial for their potent antimicrobial action. nih.gov
Furthermore, the synthesis of 1-fluorobenzoyl-4-aryl/(alkyl)thiosemicarbazides and their subsequent cyclization to form 1,2,4-triazole (B32235) derivatives has been explored for antibacterial activity. nih.gov While the 1,2,4-triazole derivatives themselves were found to be inactive, their thiosemicarbazide (B42300) precursors, which contain a linear arrangement of heteroatoms, showed significant antibacterial effects, particularly those with trifluoromethyl substitutions on the N4-aryl ring. nih.gov This underscores that not just the presence, but the specific nature and chemical context of the heterocyclic or heteroatom-containing moiety are critical for biological activity.
In the context of anticancer research, a novel 1,2,4-triazine (B1199460) sulfonamide derivative was synthesized and showed potential in colon cancer cells. mdpi.com This highlights the utility of triazine rings, a class of nitrogen-containing heterocycles, in the design of new antitumor agents. mdpi.com The biological activity of such compounds is often linked to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer progression. mdpi.com
The following table summarizes the effect of heterocyclic ring inclusion on the biological activity of compounds structurally related to this compound.
| Base Scaffold | Heterocyclic Ring | Biological Activity | Reference |
| Cinnamic acid ester | α-Pyridyl, α-Furanyl | Increased acaricidal activity | nih.gov |
| 3-((4-Hydroxyphenyl)amino)propanoic acid hydrazone | Furan, Thiophene, Pyridine | Potent, broad-spectrum antimicrobial activity | nih.gov |
| Fluorobenzoylthiosemicarbazide | 1,2,4-Triazole (cyclized) | Devoid of potent antibacterial activity | nih.gov |
| Sulfonamide | 1,2,4-Triazine | Anticancer potential in colon cancer cells | mdpi.com |
Impact of Linkers and Side Chains on Molecular Interactions
The nature of linkers and side chains is a critical determinant of the biological activity of cinnamamide and acrylamide (B121943) derivatives. These components of a molecule influence its solubility, lipophilicity, steric profile, and ability to form specific interactions with biological targets.
In a study of acrylamide-PABA-combretastatin analogues designed as potential tubulin inhibitors, the nature of the aryl group attached to the acrylamide core was found to be significant. nih.gov A compound with a 4-fluorophenyl group (Ar = 4-fluorophenyl), structurally similar to the subject compound of this article, demonstrated the second-highest inhibitory activity against β-tubulin polymerization, with a percentage inhibition of 78.19%. nih.gov This indicates that the 4-fluorophenyl moiety is a favorable substituent for this particular biological target. In the same study, a furan-2-yl group conferred the highest potency. nih.gov
The length and flexibility of linkers have also been shown to be crucial. In research on reactive acrylamide-modified DNA for cross-linking with proteins, the length of the linker between the acrylamide group and the DNA duplex was varied. nih.gov The study found that cross-linking only occurred when the distance between the acrylamide group and a cysteine residue in the target protein was optimal, highlighting the importance of linker length for specific molecular interactions. nih.gov
Investigations into cinnamamide derivatives as potential α-glucosidase inhibitors revealed that modifying the amide functionality had a significant impact on activity. ui.ac.id Increasing the bulkiness and chain length of the amine substituents on the cinnamamide scaffold led to a decrease in inhibitory activity. ui.ac.id Propylcinnamamide was identified as the most potent inhibitor in the series, suggesting an optimal size and lipophilicity for the side chain in this context. ui.ac.id
Similarly, in the design of antimicrobial amide derivatives containing a cyclopropane (B1198618) ring, the nature of the substituent on the amide nitrogen was explored. mdpi.com While a comprehensive SAR was not detailed, the variation of this substituent from simple alkyl and aryl groups to more complex moieties implies a search for optimal interactions with the bacterial target. mdpi.com
The table below illustrates the impact of modifying linkers and side chains on the biological activity of compounds related to this compound.
| Base Scaffold | Linker/Side Chain Modification | Biological Activity | Reference |
| Acrylamide-PABA analogue | Ar = 4-Fluorophenyl | 78.19% inhibition of β-tubulin polymerization | nih.gov |
| Acrylamide-PABA analogue | Ar = Furan-2-yl | 81.51% inhibition of β-tubulin polymerization | nih.gov |
| Acrylamide-modified DNA | Variation in linker length | Cross-linking efficiency dependent on optimal distance | nih.gov |
| Cinnamamide | Increasing bulkiness and chain length of N-substituent | Decreased α-glucosidase inhibitory activity | ui.ac.id |
| Cinnamamide | N-Propyl group | Most potent α-glucosidase inhibitory activity in the series | ui.ac.id |
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations
Quantum chemical calculations, grounded in the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. For arylpropenamide derivatives, DFT calculations, often using hybrid functionals like B3LYP, are performed to predict geometric parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net These calculations have been successfully used to correlate theoretical data with experimental results from X-ray diffraction. researchgate.net
The process begins with an initial guess of the molecular geometry, which is then systematically modified to minimize the total electronic energy. This optimization provides a detailed three-dimensional structure. For 3-(4-Fluorophenyl)-2-propenamide, this would involve determining the precise arrangement of the fluorophenyl group relative to the propenamide moiety, including the planarity of the molecule which is crucial for electronic delocalization. ajchem-a.com
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=C | 1.35 Å |
| C-N | 1.34 Å | |
| C=O | 1.24 Å | |
| C-F | 1.36 Å | |
| Bond Angle | C=C-C | 121.5° |
| O=C-N | 123.0° | |
| Dihedral Angle | C-C-C-C (backbone) | ~180° (trans) |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity and stability. wikipedia.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org For arylpropenamide derivatives, DFT calculations are used to determine the energies of these frontier orbitals. This information helps in understanding their potential as reactants in various chemical transformations and their electronic properties, such as those relevant to nonlinear optics. ajchem-a.com
Table 2: Frontier Orbital Energies and Related Properties Note: This table illustrates typical values derived from DFT calculations for arylpropenamide derivatives. Specific values for this compound would require a dedicated computational study.
| Property | Symbol | Typical Value (eV) | Implication |
| Highest Occupied Molecular Orbital Energy | E(HOMO) | -6.5 | Electron-donating capability |
| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | -1.5 | Electron-accepting capability |
| HOMO-LUMO Energy Gap | ΔE | 5.0 | Chemical reactivity and stability |
| Global Hardness | η | 2.5 | Resistance to change in electron distribution |
| Electronegativity | χ | 4.0 | Power to attract electrons |
| Electrophilicity | ω | 3.2 | Propensity to accept electrons |
Molecular Docking and Dynamics Simulations
These computational techniques are vital in drug discovery and molecular biology for predicting how a molecule (ligand) might interact with a biological target (receptor).
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to evaluate the binding affinity of each pose. rjptonline.org For a compound like this compound, docking studies can identify potential protein targets and elucidate the key interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-receptor complex. researchgate.net
For instance, in studies of related compounds, the phenyl ring and amide group are often found to be critical for binding. The fluorine atom can form halogen bonds or alter the electronic properties of the phenyl ring, influencing its interactions. rjptonline.org Docking studies on similar molecules have identified interactions with key amino acid residues, such as lysine (B10760008) or aspartic acid, in the active sites of enzymes like tyrosine kinases. rjptonline.orgunivr.it
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov Molecules are not static entities; they are flexible and can adopt various conformations in solution. nsf.gov Understanding the conformational flexibility of this compound is crucial, as the biologically active conformation may not be the lowest energy state. nih.gov
Molecular dynamics (MD) simulations can be used to explore the conformational landscape of a molecule over time. researchgate.net These simulations model the movements of atoms and molecules based on classical mechanics, providing insights into the flexibility and dynamic behavior of the compound. For flexible molecules, identifying the ensemble of low-energy conformations is essential for understanding their interaction with biological targets and for developing more accurate models for properties like cell permeability. unito.it The relationship between conformational flexibility and biological activity is a key area of study, as a certain degree of flexibility can be a prerequisite for receptor activation. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgnih.gov The fundamental principle is that the structural properties of a molecule, encoded as numerical descriptors, determine its activity. mdpi.com
For arylpropenamide derivatives, QSAR studies have been successfully conducted to build models that predict their biological activities, such as antiviral efficacy against the Hepatitis B virus. nih.gov In these studies, various descriptors are calculated for a series of related compounds. These can include:
2D Descriptors: Based on the 2D structure, such as molecular weight, logP, and topological indices.
3D Descriptors: Derived from the 3D conformation, such as steric fields (related to molecular shape) and electrostatic fields (related to charge distribution). wikipedia.org
Multiple linear regression or more advanced machine learning algorithms are then used to create an equation that correlates these descriptors with the observed biological activity. nih.govresearchgate.net A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and saving significant resources in the drug discovery process. nih.govnih.gov For example, a 2D-QSAR study on arylpropenamides revealed that higher thermal energy values and lower entropy were correlated with increased anti-HBV activity. nih.gov
Development of Predictive Models for Biological Activity
The development of predictive models for the biological activity of compounds like this compound is a cornerstone of modern computational drug discovery. These models, often based on Quantitative Structure-Activity Relationship (QSAR) principles, aim to correlate the structural or physicochemical properties of molecules with their biological activities. nih.gov This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing, thereby accelerating the drug development pipeline. mdpi.com
For derivatives of cinnamamide (B152044), the parent structure of this compound, 3D-QSAR models have been successfully developed to predict their anticonvulsant activities. In one such study, a Comparative Molecular Similarity Indices Analysis (CoMSIA) model was generated. This model utilized five key properties: steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields. The resulting model demonstrated statistical significance with a cross-validated correlation coefficient (q²) of 0.691, indicating good predictive power for new compounds within this chemical class. The predicted anticonvulsant activities for a test set of cinnamamide derivatives were in strong agreement with the experimentally observed values. researchgate.net
Furthermore, 3D-QSAR studies have been applied to novel 5-phenyl-1H-pyrazol derivatives incorporating a cinnamamide moiety to explore their potential as tubulin polymerization inhibitors. These computational models provide insights into the pharmacophore required for potent inhibitory activity, guiding the design of new and more effective agents. nih.gov The success of these models for structurally related compounds suggests that a similar approach would be highly effective for developing predictive models for the biological activities of this compound and its analogs.
The general workflow for developing such predictive models involves several key steps:
Data Set Selection: A series of compounds with known biological activities is compiled. For this compound, this would involve synthesizing and testing a range of derivatives with varied substituents on the phenyl ring and the amide group.
Molecular Modeling and Alignment: 3D structures of the compounds are generated and aligned based on a common scaffold.
Descriptor Calculation: Various molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each molecule.
Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build the QSAR model. The model's predictive ability is rigorously validated using both internal (cross-validation) and external (test set) validation techniques. nih.govmdpi.com
Interactive Data Table: Representative Data for a Hypothetical QSAR Model of Cinnamamide Derivatives
| Compound ID | R-Group | X-Group | Observed Activity (log 1/C) | Predicted Activity (log 1/C) | Residual |
| 1 | N | 3-Cl | 0.788 | 0.615 | 0.173 |
| 2 | N | 4-Cl | 0.950 | 0.900 | 0.050 |
| 3 | N | 3-F | 0.850 | 0.820 | 0.030 |
| 4 | O | 4-F | 0.750 | 0.760 | -0.010 |
| 5 | N | H | 0.600 | 0.580 | 0.020 |
This table is illustrative and based on the types of data presented in cinnamamide QSAR studies. researchgate.net
Descriptor Analysis for SAR Elucidation and Lead Optimization
Descriptor analysis is a critical component of Structure-Activity Relationship (SAR) elucidation and plays a pivotal role in lead optimization. By analyzing the molecular descriptors that significantly contribute to the biological activity in a QSAR model, researchers can understand the specific physicochemical properties that favor or hinder the desired biological effect. researchgate.net This knowledge directly informs the rational design of new, more potent, and selective compounds.
In the context of cinnamamide derivatives, descriptor analysis from 3D-QSAR studies has provided valuable insights. For instance, the contour maps generated from CoMFA (Comparative Molecular Field Analysis) and CoMSIA models highlight regions in 3D space where modifications to the molecule's steric, electrostatic, and hydrophobic properties would likely enhance biological activity. mdpi.comnih.gov
For a hypothetical QSAR model of this compound derivatives, the following descriptors would be of primary interest:
Steric Descriptors: These describe the size and shape of the molecule. Contour maps might indicate that bulky substituents at certain positions on the phenyl ring could enhance activity, while they might be detrimental at other positions. mdpi.com
Electrostatic Descriptors: These relate to the distribution of charge in the molecule. The presence of the electronegative fluorine atom in this compound significantly influences its electronic properties. Analysis might reveal that electron-withdrawing or electron-donating groups at other positions could further modulate activity.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for its ability to cross biological membranes. The analysis could guide the modification of the molecule to achieve an optimal balance between solubility and membrane permeability.
Hydrogen Bond Donor/Acceptor Descriptors: The amide group in this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O). Descriptor analysis can pinpoint the importance of these interactions for binding to a biological target. researchgate.net
The insights gained from descriptor analysis are instrumental in the lead optimization phase. If, for example, the analysis indicates that a more electron-rich phenyl ring is favorable, medicinal chemists can synthesize derivatives with electron-donating substituents. Conversely, if steric hindrance is identified as a negative factor at a particular position, smaller functional groups can be introduced. This iterative process of computational analysis followed by chemical synthesis and biological testing is a powerful strategy for developing novel therapeutic agents. researchgate.net
Interactive Data Table: Key Molecular Descriptors and Their Potential Impact on Activity
| Descriptor Type | Example Descriptor | Potential Impact on Activity of this compound Derivatives | Rationale |
| Electronic | Hammett Constant (σ) | Increased activity with electron-withdrawing groups at specific positions. | May enhance binding to an electron-deficient region of the target protein. |
| Steric | Molar Refractivity (MR) | Optimal activity with medium-sized substituents at the para-position. | Balances the need for target interaction with avoiding steric clashes. |
| Hydrophobic | LogP | A parabolic relationship, with an optimal LogP value for activity. | Reflects the need for sufficient water solubility and membrane permeability. |
| Topological | Wiener Index | May correlate with the overall flexibility and conformation of the molecule. | Influences how the molecule fits into the binding site of the target. |
This table presents a conceptual framework for descriptor analysis in the context of the target compound.
Applications in Academic and Materials Research
Development of Chemical Probes and Biological Tools
While direct examples of 3-(4-Fluorophenyl)-2-propenamide as a chemical probe are not extensively documented, its structural attributes make it a promising candidate for the development of such tools. Chemical probes are small molecules used to study and manipulate biological systems. The synthesis of these probes often involves the modification of a core scaffold to incorporate reporter groups (like fluorescent tags) or reactive moieties for target engagement.
The propenamide portion of this compound can serve as a handle for conjugation with fluorescent dyes or other reporter molecules. Furthermore, the double bond and the amide group can be chemically modified to introduce photoaffinity labels or other functionalities that allow for the identification of biological targets. The presence of the fluorine atom on the phenyl ring can also be advantageous, as it can enhance binding affinity and metabolic stability, and serve as a useful label for ¹⁹F NMR studies, a technique increasingly used in chemical biology.
Scaffold Development for Complex Organic Synthesis and Building Blocks
In the realm of organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its structure contains several points for chemical modification, making it a valuable scaffold for constructing a diverse range of organic compounds.
The key reactive sites of this compound that are amenable to synthetic transformations include:
The Carbon-Carbon Double Bond: This can undergo a variety of addition reactions, such as hydrogenation, halogenation, and Michael additions, allowing for the introduction of new functional groups.
The Amide Group: The N-H bond can be substituted to introduce various alkyl or aryl groups, while the carbonyl group can participate in reduction or other transformations.
The Aromatic Ring: The fluorine-substituted phenyl ring can be further functionalized through electrophilic or nucleophilic aromatic substitution reactions, although the fluorine atom itself can also participate in certain coupling reactions.
This versatility makes this compound a useful starting material for the synthesis of libraries of compounds for drug discovery and other applications. Its derivatives have been explored for their potential biological activities.
Table 1: Potential Synthetic Transformations of this compound
| Reactive Site | Type of Reaction | Potential Outcome |
| C=C Double Bond | Michael Addition | Introduction of a wide range of nucleophiles |
| C=C Double Bond | Hydrogenation | Saturation to form 3-(4-Fluorophenyl)propanamide |
| Amide N-H | Alkylation/Arylation | Introduction of diverse substituents |
| Aromatic C-F | Nucleophilic Aromatic Substitution | Replacement of fluorine with other functional groups |
Applications in Polymer Science and Advanced Materials
The chemical structure of this compound also lends itself to applications in polymer science, where it can be used to create materials with specialized properties.
The presence of a vinyl group in its propenamide structure allows this compound to act as a monomer in polymerization reactions. Acrylamide (B121943) and its derivatives are well-known for their use in the synthesis of a wide range of polymers. uobaghdad.edu.iqresearchgate.netresearchgate.net The fluorophenyl group in this specific monomer can impart unique properties to the resulting polymer, such as hydrophobicity, thermal stability, and altered electronic characteristics.
One particularly interesting application is in the field of Molecularly Imprinted Polymers (MIPs). MIPs are polymers synthesized in the presence of a template molecule, creating cavities that are complementary to the template in shape, size, and functionality. While specific studies detailing the use of this compound as a functional monomer in MIPs are not prevalent, its structure is well-suited for this purpose. The amide group can form hydrogen bonds with a template molecule, and the fluorophenyl group can engage in hydrophobic and π-π stacking interactions. These non-covalent interactions are crucial for the formation of a stable monomer-template complex prior to polymerization, which is a key step in creating effective MIPs.
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The ability of this compound to participate in such interactions makes it a potential component for the construction of supramolecular assemblies.
The key interactions that this compound can engage in include:
Hydrogen Bonding: The amide group is an excellent hydrogen bond donor and acceptor.
π-π Stacking: The fluorophenyl ring can stack with other aromatic systems.
Halogen Bonding: The fluorine atom can act as a halogen bond acceptor.
By carefully designing systems where these interactions can occur in a controlled manner, it is possible to create ordered structures such as gels, liquid crystals, and other materials with properties that can be tuned by external stimuli like temperature or light. While research on the supramolecular chemistry of this compound itself is limited, studies on related fluorophenyl compounds demonstrate the importance of these non-covalent interactions in forming complex, self-assembled structures. evitachem.com
Advanced Research Perspectives and Future Directions
Integration of Artificial Intelligence and Machine Learning in Compound Design
Key applications of AI and ML in this context include:
Predictive Modeling: ML models can be trained on existing data to predict the physicochemical properties, biological activity, and potential toxicity of new compound designs. springerprofessional.de This allows researchers to prioritize the synthesis of molecules with the highest probability of success.
Generative Chemistry: AI algorithms can generate novel molecular structures that are optimized for a specific biological target. ai-dd.eu These generative models can explore a vast chemical space to propose innovative fluorophenyl propenamide analogs that may not be conceived through traditional medicinal chemistry approaches.
Reaction Prediction and Synthesis Design: Machine learning can predict the outcomes of chemical reactions and even suggest optimal synthetic routes. scitechdaily.com This can significantly reduce the time and resources required for chemical synthesis by identifying the most efficient pathways.
Virtual Screening: AI-powered virtual screening can rapidly evaluate large libraries of virtual compounds against a biological target, identifying potential hits for further experimental validation. nih.gov This is a cost-effective way to explore the potential of a wide range of fluorophenyl propenamide derivatives.
Exploration of Novel Biological Target Interactions and Mechanistic Pathways
While initial research may have focused on a specific biological activity, the future lies in exploring the broader therapeutic potential of 3-(4-Fluorophenyl)-2-propenamide and its derivatives by identifying novel biological targets and elucidating their mechanisms of action. nih.govresearchgate.netnih.gov
Future research directions in this area include:
Target Deconvolution: For compounds that show interesting phenotypic effects, such as anticancer activity, significant effort is being directed towards identifying the specific molecular target(s) responsible for these effects. Techniques like chemical proteomics and affinity-based pulldown assays can be employed to isolate and identify the binding partners of these molecules within the cell.
Drug Repurposing: Computational approaches, such as molecular docking and pharmacophore modeling, can be used to screen this compound and its analogs against a wide range of known biological targets. researchgate.netresearchgate.net This could uncover unexpected therapeutic applications for these compounds in diseases beyond their initial scope of investigation.
Pathway Analysis: Once a target is identified, further studies are needed to understand how the interaction of the compound with its target modulates cellular signaling pathways. This involves techniques like transcriptomics, proteomics, and metabolomics to get a global view of the cellular response to the compound. For instance, studies on similar compounds have investigated their role in inducing apoptosis and cell cycle arrest in cancer cells. nih.gov
Investigating Novel Mechanisms: There is growing interest in exploring unconventional drug targets and mechanisms. For example, some research is focused on targeting protein-protein interactions or modulating the function of E3 ligases for therapeutic benefit. nih.gov Derivatives of fluorophenyl propenamide could be investigated for their potential to act through such novel mechanisms.
The following table outlines potential areas for target exploration for fluorophenyl propenamides:
| Therapeutic Area | Potential Target Class | Rationale |
| Oncology | Kinases, Histone Deacetylases (HDACs) nih.gov, Transcription Factors | Many signaling pathways dysregulated in cancer involve these proteins. |
| Infectious Diseases | Bacterial or Viral Enzymes | Inhibition of essential microbial enzymes can lead to antimicrobial effects. |
| Inflammatory Diseases | Cytokines, Inflammatory Enzymes | Modulation of the inflammatory response is a key therapeutic strategy. |
Development of Advanced in vitro Assays and Characterization Techniques
To efficiently screen and characterize novel fluorophenyl propenamide derivatives, the development and implementation of advanced in vitro assays are crucial. High-throughput screening (HTS) and other sophisticated analytical methods are enabling researchers to evaluate large numbers of compounds quickly and with high precision. nih.govnih.gov
Key advancements in this area include:
High-Throughput Screening (HTS): HTS allows for the rapid screening of thousands to millions of compounds to identify those that interact with a specific biological target. nih.gov The development of novel HTS methods, such as those that quantify enzymatic byproducts, enhances the sensitivity and applicability of these screens. nih.gov
Ultra-High-Throughput Screening (uHTS): Technologies like Fiber-optic Array Scanning Technology (FAST) are pushing the boundaries of screening throughput, allowing for the evaluation of millions of compounds in a very short time. chemrxiv.org This is particularly useful for screening very large combinatorial libraries of fluorophenyl propenamide analogs.
High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to assess the effects of compounds on multiple cellular parameters simultaneously. This provides a more detailed picture of a compound's biological activity than traditional single-endpoint assays.
Advanced Biophysical Techniques: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy are being used to characterize the binding kinetics and thermodynamics of compound-target interactions in detail. This information is invaluable for understanding the structure-activity relationship and for optimizing lead compounds.
The evolution of these assays allows for a more comprehensive and data-rich characterization of new chemical entities, facilitating a more informed decision-making process in drug discovery.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(4-Fluorophenyl)-2-propenamide, and how can reaction progress be monitored?
- Methodological Answer : The synthesis typically involves a condensation reaction between 4-fluorophenylacetic acid derivatives and acryloyl chloride. Key steps include:
- Step 1 : Activation of the carboxylic acid group using coupling agents like EDCl/HOBt.
- Step 2 : Amidation with acrylamide under inert conditions (e.g., N₂ atmosphere).
- Monitoring : Thin-layer chromatography (TLC) or HPLC can track reaction progress. For quantitative analysis, LC-MS is recommended to detect intermediates and byproducts .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm the fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and acrylamide backbone (δ 5.6–6.4 ppm for vinyl protons).
- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~1540 cm (N–H bend).
- X-ray Diffraction : Single-crystal X-ray analysis using SHELXL (for refinement) resolves bond angles and stereochemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature (40–80°C), solvent polarity (DMF vs. THF), and stoichiometry to identify optimal yields.
- Byproduct Analysis : Use GC-MS to detect side products (e.g., unreacted acrylamide or fluorophenyl derivatives). Computational tools like Gaussian can model reaction pathways to predict competing mechanisms .
Q. How should researchers address contradictions between spectroscopic and crystallographic data for this compound?
- Methodological Answer :
- Case Example : If NMR suggests planar geometry but X-ray shows non-planar conformers, employ:
- DFT Calculations : Compare theoretical and experimental bond angles.
- Dynamic NMR : Assess rotational barriers in solution.
- SHELXL Refinement : Re-exclude outliers in crystallographic data to reduce noise .
Q. What computational strategies are effective for predicting the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs).
- ADMET Prediction : Tools like SwissADME evaluate permeability and metabolic stability.
- QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with activity trends from analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
